molecular formula C5H13N3S B2573320 (2-Dimethylamino-ethyl)-thiourea CAS No. 86114-63-8

(2-Dimethylamino-ethyl)-thiourea

Cat. No. B2573320
CAS RN: 86114-63-8
M. Wt: 147.24
InChI Key: XRBASCIKRNFZPF-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)ethyl” compounds are a class of chemicals that contain a dimethylaminoethyl group . They are often used in the synthesis of polymers .


Synthesis Analysis

These compounds can be synthesized through various methods. For example, “2-(Dimethylamino)ethyl methacrylate” (DMAEMA) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, DMAEMA can undergo copolymerization with other monomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, DMAEMA-based copolymers can exhibit pH-responsive behavior .

Scientific Research Applications

1. Developmental Toxicity Research

(Saillenfait et al., 1991) conducted a study on the developmental toxicity of various thiourea derivatives, including 1,3-dimethyl-2-thiourea, in rats. The research found evidence of maternal toxicity and fetotoxicity at certain dosage levels, providing valuable insights into the developmental impacts of these compounds.

2. Antiproliferative Activity in Cancer Research

(Ghorab et al., 2013) explored the antiproliferative activity of novel thiophene derivatives, including those containing dimethylaminoethyl groups. The study found that these compounds were more active against breast cancer than colon cancer cell lines, indicating potential applications in cancer treatment research.

3. Non-Cross-Linking DNA Binders in Cancer Therapy

(Ma et al., 2008) investigated a cytotoxic complex containing a dimethylthiourea derivative, which does not induce DNA cross-links. This research provides insights into the potential use of such compounds in non-small-cell lung cancer therapy.

4. Polymerization Studies

(Mendonça et al., 2019) utilized thiourea dioxide, containing dimethylaminoethyl groups, as a reducing agent for controlled polymerization. This study showcases the application of thiourea derivatives in polymer chemistry.

5. Antimicrobial Research

(Khidre & Radini, 2021) synthesized novel thiazole derivatives incorporating a dimethylaminoethyl moiety for antimicrobial activities. Their research highlights the potential use of these compounds in combating microbial infections.

6. Scavenging of Reactive Oxygen Species

(Wasil et al., 1987) and (Whiteman & Halliwell, 1997) both discussed the role of thiourea and dimethylthiourea as scavengers of hydroxyl radicals and other reactive oxygen species, indicating their potential in studying oxidative stress-related diseases.

7. Treatment of Uveitis

(Rao et al., 1988) explored the use of dimethyl thiourea as a treatment for experimental lens-induced uveitis, showing the therapeutic potential of thiourea derivatives in ocular inflammatory conditions.

8. Exploration in Medicinal Chemistry

(Croston et al., 2002) discovered a nonpeptidic agonist of the urotensin-II receptor, incorporating a dimethylaminoethyl group. This study opens avenues for the development of new drug leads.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, in the context of polymersomes, they can respond to changes in pH, temperature, and other conditions .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For example, “2-(Dimethylamino)ethanethiol hydrochloride” is considered hazardous and can be toxic if swallowed or inhaled .

Future Directions

There is ongoing research into the potential applications of these compounds. For example, they are being studied for use in drug delivery systems, gene therapy, and as nanoreactors .

properties

IUPAC Name

2-(dimethylamino)ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBASCIKRNFZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86114-63-8
Record name [2-(dimethylamino)ethyl]thiourea
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